![molecular formula C7H6BrNO2 B179213 Bromo(pyridin-3-yl)acetic acid CAS No. 1205556-96-2](/img/structure/B179213.png)
Bromo(pyridin-3-yl)acetic acid
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Overview
Description
Bromo(pyridin-3-yl)acetic acid is a chemical compound that is a derivative of pyridin-3-yl acetic acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff field .
Synthesis Analysis
The synthesis of Bromo(pyridin-3-yl)acetic acid or its derivatives can involve various methods. For instance, a novel series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride .Molecular Structure Analysis
The molecular structure of Bromo(pyridin-3-yl)acetic acid or its derivatives can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP) .Chemical Reactions Analysis
The chemical reactions involving Bromo(pyridin-3-yl)acetic acid or its derivatives can be complex and varied. For instance, the transformations are a facile regiocontrolled heterocyclocyclization of thioamide of thiosemicarbazide .Physical And Chemical Properties Analysis
The physical and chemical properties of Bromo(pyridin-3-yl)acetic acid can be determined through various methods. For instance, it has been found to have a molecular weight of 137.14 .Mechanism of Action
Target of Action
Bromo(pyridin-3-yl)acetic acid, like many other pyridine derivatives, is likely to interact with a variety of biological targets. Pyridine derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
These compounds often act by binding to their target receptors, leading to changes in the receptor’s function . The bromine atom in the compound could potentially enhance its binding affinity or selectivity to its targets.
Biochemical Pathways
Pyridine derivatives are known to influence a broad range of biochemical pathways due to their ability to interact with various biological targets . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
Given the broad range of biological activities exhibited by pyridine derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-2-pyridin-3-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6(7(10)11)5-2-1-3-9-4-5/h1-4,6H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYGOWELTWTOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(pyridin-3-yl)acetic acid |
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